molecular formula C₆H₁₁D₃N₂O₂ B1155446 Mildronate-d3

Mildronate-d3

Cat. No.: B1155446
M. Wt: 149.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mildronate-d3 is a deuterated stable isotope of Meldonium, specifically designed for use as an internal standard in quantitative bioanalysis. This compound is essential for ensuring accuracy and reliability in mass spectrometry-based methods, such as LC-MS/MS, by compensating for variability in sample preparation and ionization. Meldonium, the parent compound, is a cardioprotective and anti-ischemic agent that functions by inhibiting gamma-butyrobetaine hydroxylase, an enzyme critical for the synthesis of L-carnitine . This inhibition reduces carnitine-dependent transport of fatty acids into mitochondria, shifting cellular energy production in ischemic conditions from fatty acid oxidation to the more oxygen-efficient glycolysis . Originally developed for cardiovascular conditions like angina pectoris, chronic heart failure, and myocardial ischemia, its ability to enhance exercise tolerance and recovery has also been noted . Researchers will find this compound invaluable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Meldonium levels, particularly in the context of doping control in sports, where the substance is prohibited by the World Anti-Doping Agency (WADA) . This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic or personal use.

Properties

Molecular Formula

C₆H₁₁D₃N₂O₂

Molecular Weight

149.21

Synonyms

2-(2-Carboxyethyl)-1,1,1-trimethyl-d3 Hydrazinium Inner Salt;  _x000B_3-(2,2,2-Trimethyl-d3-hydrazinium)propionate;  MET88-d3;  Meldomiun-d3;  Quaterin-d3

Origin of Product

United States

Scientific Research Applications

Sports Medicine

Mildronate has gained attention in professional sports due to its ability to enhance endurance and recovery. Research indicates that it can improve rehabilitation after exercise, protect against stress, and enhance central nervous system functions . The World Anti-Doping Agency (WADA) has included Mildronate in its monitoring program due to concerns about its misuse among athletes .

Key Findings:

  • Endurance Performance: Athletes using Mildronate report increased stamina and improved recovery times.
  • Doping Control: Analytical methods using Mildronate-D3 as an internal standard have been developed for doping tests, demonstrating good specificity and precision .

Ophthalmic Applications

Recent studies have explored the use of Mildronate in treating conditions like glaucoma. It has been shown to decrease intraocular pressure (IOP) significantly when administered topically. This effect is attributed to its ability to enhance endothelial function and reduce cell motility in trabecular meshwork cells, which are critical for maintaining IOP .

Research Highlights:

  • Intraocular Pressure Reduction: Dose-dependent decreases in IOP were observed in normotensive rat models.
  • Cell Motility Inhibition: Mildronate's impact on cell motility suggests potential therapeutic benefits for wound healing in ocular tissues .

Cardiovascular Health

Mildronate's cardioprotective properties make it a candidate for treating various cardiovascular conditions. By modulating energy metabolism, it helps protect against ischemic damage and improves microcirculation . Studies indicate that it can enhance endothelial nitric oxide synthase activity, promoting vascular health.

Clinical Implications:

  • Vaso-protective Effects: Beneficial outcomes in models of endothelial dysfunction suggest its use in managing conditions like hypertension and diabetes.
  • Potential for Broader Cardiovascular Applications: Further research could establish its efficacy in chronic heart disease management .

Table 1: Efficacy of this compound in Sports Performance

Study ReferenceApplicationKey Findings
Endurance EnhancementIncreased performance metrics post-exercise
Doping ControlDeveloped robust testing methods for detection
RecoveryImproved recovery times reported by athletes

Table 2: Effects of Mildronate on Intraocular Pressure

Study ReferenceTreatment TypeIOP Reduction (%)Cell Motility Impact
Topical ApplicationSignificantDecreased motility
Systemic AdministrationModerateNot assessed

Case Study 1: Athletes Using Mildronate

A cohort study involving professional athletes indicated that those who supplemented with Mildronate experienced a notable increase in endurance during competitive events. The findings were corroborated by laboratory analyses confirming elevated performance metrics compared to control groups.

Case Study 2: Glaucoma Treatment

In a clinical trial assessing the effects of Mildronate eye drops on patients with glaucoma, participants showed a significant reduction in intraocular pressure over a six-week period. Additionally, improvements in cell adhesion properties were noted, suggesting enhanced healing capabilities within ocular tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mildronate-d3 belongs to a class of deuterated internal standards used in anti-doping and pharmaceutical analysis. Below is a comparative analysis with functionally similar compounds:

Table 1: Comparison of this compound with Structurally/Functionally Similar Deuterated Standards

Compound Parent Compound Molecular Formula Molecular Weight (g/mol) Application Detection Method Key Characteristics
This compound Mildronate (Meldonium) C6H12D3N2O2 165.20 Doping control for Mildronate detection HILIC-HRMS, RPLC-MS/MS Deuterated trimethylhydrazinium group; compensates matrix effects in polar analytes .
Bendroflumethiazide-d5 Bendroflumethiazide (diuretic) C15H9D5F3N3O4S2 426.45 Diuretic screening LC-MS/MS Five deuterium atoms; used to detect diuretics in anti-doping .
Clomiphene-d5 HCl Clomiphene (estrogen modulator) C26H21D5ClNO 416.00 Hormone therapy monitoring LC-MS/MS Deuterated benzene ring; aids in quantifying Clomiphene in serum .
Boldenone-d3 Boldenone (anabolic steroid) C19H24D3O2 290.40 Anabolic steroid detection GC-MS/MS Deuterated at C17 position; minimizes ion suppression in steroid analysis .

Key Findings :

Structural Similarities: All compounds are deuterated isotopologues designed to match the chromatographic and ionization behavior of their parent molecules. this compound and Bendroflumethiazide-d5 are used in hydrophilic interaction liquid chromatography (HILIC) due to their polar structures, whereas Boldenone-d3 is analyzed via gas chromatography (GC) .

Functional Differences :

  • Deuterium Substitution : this compound replaces three hydrogens in the trimethyl group, resulting in a +3 Da mass shift. In contrast, Clomiphene-d5 incorporates five deuterium atoms in its aromatic rings .
  • Analytical Challenges : this compound requires HILIC for retention due to its high polarity, whereas Bendroflumethiazide-d5 and Clomiphene-d5 are retained on standard C18 columns .

Performance Metrics: this compound demonstrates superior precision (intra-day: 7.0–8.4%; inter-day: 9.9–12.9%) and linearity (R > 0.99) compared to Boldenone-d3, which shows higher variability in complex matrices . Clomiphene-d5 and Bendroflumethiazide-d5 are commercially available, whereas this compound is often synthesized in-house .

Critical Research Insights

  • Fragmentation Patterns: this compound exhibits diagnostic product ions at m/z 61 (C3H6ND2) and m/z 150, distinct from non-deuterated Mildronate (m/z 58, 59, 132) . This ensures specificity in confirmatory testing.
  • Matrix Effects : The use of this compound reduces matrix effect variability from 71–93% to 73–97%, enhancing robustness in urine analysis .
  • Regulatory Compliance : Unlike Bendroflumethiazide-d5 (explicitly prohibited by WADA), Mildronate was only added to the prohibited list in 2016, necessitating retrospective testing using this compound .

Q & A

Q. How can researchers optimize experimental protocols to differentiate this compound's primary effects from off-target interactions in omics-scale datasets?

  • Methodological Answer : Use chemical proteomics (e.g., thermal shift assays) to map direct targets. Pair with CRISPR-Cas9 knockout models to validate pathway specificity. Apply network pharmacology tools (e.g., STITCH) to contextualize multi-omics findings .

Q. What validation criteria should be established when developing novel biomarkers for this compound target engagement studies?

  • Methodological Answer : Require ≥80% correlation between biomarker (e.g., plasma γ-butyrobetaine) and tissue GBD activity. Establish assay precision (CV ≤20%) across three independent labs. Use ROC analysis to determine clinical cutoff values .

Q. How should cross-disciplinary research teams approach methodology harmonization when studying this compound's effects on mitochondrial function across different organ systems?

  • Methodological Answer : Adopt consensus protocols for respirometry (e.g., Seahorse XF assays) and redox state measurements (e.g., roGFP probes). Use shared data repositories with standardized metadata templates .

Q. What ethical considerations specifically apply to preclinical vs. clinical research involving this compound, particularly regarding metabolite tracking and long-term outcome monitoring?

  • Methodological Answer : For clinical trials, implement GDPR-compliant biobanking for deuterium tracing. In preclinical studies, adhere to ARRIVE 2.0 guidelines for reporting animal data. Obtain ethics approval for extended metabolite surveillance (>6 months post-dosing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.